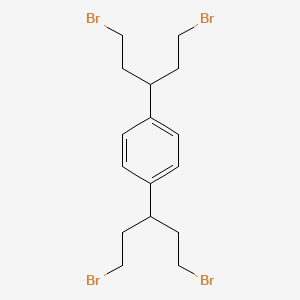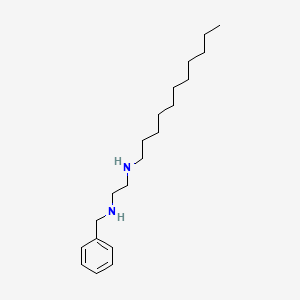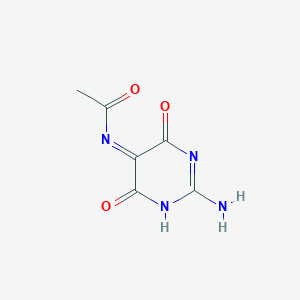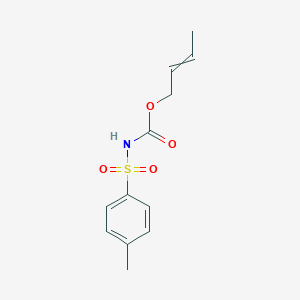![molecular formula C39H34N2O B12583071 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one CAS No. 500905-67-9](/img/structure/B12583071.png)
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentanone core with two extended conjugated systems, each containing a carbazole moiety. The presence of these conjugated systems imparts significant photophysical properties, making it a subject of interest in materials science and organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with cyclopentanone under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which helps in achieving higher yields and shorter reaction times . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to enhance the reaction efficiency.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and employing continuous flow reactors to maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the carbazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMSO, dichloromethane, and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one has several scientific research applications:
Organic Electronics: Due to its photophysical properties, it is used in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: Its ability to form stable films makes it useful in the development of sensors and other electronic devices.
Biological Research: The compound’s fluorescence properties are exploited in bioimaging and as probes in various biological assays.
Mecanismo De Acción
The mechanism by which 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one exerts its effects is primarily through its interaction with light. The extended conjugated systems allow for efficient absorption and emission of light, making it a valuable compound in photophysical applications. The molecular targets and pathways involved include the interaction with specific wavelengths of light, leading to fluorescence or phosphorescence .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis[3-(9-phenyl-9H-carbazol-3-yl)methylene]cyclopentan-1-one
- 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)thiophen-2-yl)methylene]cyclopentan-1-one
Uniqueness
Compared to similar compounds, 2,5-Bis[3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-ylidene]cyclopentan-1-one stands out due to its specific structural configuration, which provides unique photophysical properties. Its ability to form stable films and its high fluorescence quantum yield make it particularly valuable in organic electronics and materials science .
Propiedades
Número CAS |
500905-67-9 |
|---|---|
Fórmula molecular |
C39H34N2O |
Peso molecular |
546.7 g/mol |
Nombre IUPAC |
2,5-bis[3-(9-ethylcarbazol-3-yl)prop-2-enylidene]cyclopentan-1-one |
InChI |
InChI=1S/C39H34N2O/c1-3-40-35-17-7-5-15-31(35)33-25-27(19-23-37(33)40)11-9-13-29-21-22-30(39(29)42)14-10-12-28-20-24-38-34(26-28)32-16-6-8-18-36(32)41(38)4-2/h5-20,23-26H,3-4,21-22H2,1-2H3 |
Clave InChI |
ZRZGMINDTYOYLB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C=CC=C3CCC(=CC=CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C3=O)C7=CC=CC=C71 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


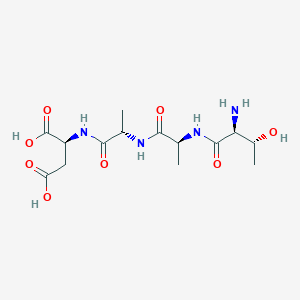
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12582995.png)
![[(3R)-1-butanoylpiperidin-3-yl]methyl butanoate](/img/structure/B12583002.png)
![2,2,6,6-Tetramethyl-1-(1-{4-[(prop-2-en-1-yl)oxy]phenyl}ethoxy)piperidin-4-ol](/img/structure/B12583007.png)
![Benzyl 4-[(2-methylacryloyl)oxy]benzoate](/img/structure/B12583014.png)

![6-[(2-Hydroxyethyl)amino]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12583026.png)

![2-[(3-Cyano-5,7-dimethylquinolin-2-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B12583039.png)
